Methyl hexa-4,5-dienoate
Overview
Description
Methyl hexa-4,5-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-4,5-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, making it a conjugated diene ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexa-4,5-dienoate can be synthesized through the esterification of hexa-4,5-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexa-4,5-dienoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl hexa-4,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexa-4,5-dienoic acid or hexa-4,5-dienal.
Reduction: Methyl hexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl hexa-4,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, especially those involving esterases and lipases.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester functionality can be exploited for controlled release.
Industry: Utilized in the production of fragrances and flavors due to its ester group, which imparts pleasant aromas.
Mechanism of Action
The mechanism of action of methyl hexa-4,5-dienoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. Esterases and lipases can hydrolyze the ester bond, releasing hexa-4,5-dienoic acid and methanol. The conjugated diene system can also participate in various biochemical pathways, potentially interacting with cellular receptors and enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl sorbate: Another ester of sorbic acid, with similar conjugated diene structure.
Methyl hexanoate: A saturated ester with no conjugated double bonds.
Ethyl hexa-4,5-dienoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl hexa-4,5-dienoate is unique due to its specific conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEIYTRWDOPVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628493 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114971-88-9 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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